molecular formula C13H15ClO4 B13173370 Dimethyl2-(2-chlorobenzyl)succinate

Dimethyl2-(2-chlorobenzyl)succinate

Cat. No.: B13173370
M. Wt: 270.71 g/mol
InChI Key: JWXFGNAAAJSJEQ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chlorobenzyl)succinate is a synthetic ester derivative featuring a succinic acid backbone substituted with a 2-chlorobenzyl group at the C2 position. This compound is structurally characterized by its chlorinated aromatic ring and ester functional groups, which influence its physicochemical properties and reactivity. The 2-chlorobenzyl substituent is critical for modulating biological activity, as seen in anti-HIV-1 studies .

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

dimethyl 2-[(2-chlorophenyl)methyl]butanedioate

InChI

InChI=1S/C13H15ClO4/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3

InChI Key

JWXFGNAAAJSJEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl2-(2-chlorobenzyl)succinate typically involves the esterification of succinic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2-chlorobenzyl group. One common method involves the reaction of dimethyl succinate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl2-(2-chlorobenzyl)succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzylsuccinic acid or 2-chlorobenzylketone.

    Reduction: Formation of 2-chlorobenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl succinates.

Scientific Research Applications

Dimethyl2-(2-chlorobenzyl)succinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl2-(2-chlorobenzyl)succinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical behavior of dimethyl 2-(2-chlorobenzyl)succinate can be contextualized by comparing it to analogs with variations in substituent position, halide type, or alkyl/aryl groups. Key findings from comparative studies are summarized below:

Table 1: Comparison of Dimethyl 2-(2-chlorobenzyl)succinate with Structural Analogs

Compound Substituent(s) Anti-HIV-1 Inhibition Rate (%) Cell Viability (%) Key Observations Reference
Dimethyl 2-(2-chlorobenzyl)succinate 2-chlorobenzyl Data not explicitly provided Data not provided Benchmark for activity comparisons
Compound 11c Propyl Comparable to 2-chlorobenzyl Moderate Alkyl groups tolerated but less potent
Compound 11d Unsubstituted benzyl 6 Low Loss of Cl reduces activity drastically
Compound 11g 2-fluorobenzyl 22 34 Lower viability despite moderate activity
Compound 11h 4-fluorobenzyl 25 Moderate Positional fluorination affects toxicity
Diethyl 4-chlorobenzyl analog 4-chlorobenzyl N/A N/A High synthetic yield (88%)

Key Insights

Substituent Position and Halogen Effects :

  • The 2-chlorobenzyl group in dimethyl 2-(2-chlorobenzyl)succinate demonstrates superior bioactivity compared to unsubstituted benzyl analogs (e.g., compound 11d, 6% inhibition rate) . This highlights the necessity of halogenation for target interaction.
  • Fluorine substitutions (e.g., 2- or 4-fluorobenzyl in compounds 11g and 11h) yield moderate anti-HIV activity (~22–25%) but with trade-offs in cytotoxicity. The 2-fluoro derivative (11g) exhibits significantly lower cell viability (34%), suggesting positional sensitivity in toxicity .

Alkyl vs. Aryl Substituents: Propyl-substituted analogs (compound 11c) retain partial activity, indicating that non-aromatic substituents are tolerated but less effective than chlorinated benzyl groups .

Mechanistic and Pharmacological Considerations

The 2-chlorobenzyl group likely enhances lipophilicity and binding affinity to viral targets, as chlorine’s electronegativity and steric profile improve molecular interactions. In contrast, fluorine’s smaller atomic radius and higher electronegativity may alter binding kinetics, explaining the reduced viability of 2-fluorobenzyl derivatives . Unsubstituted benzyl groups lack these electronic effects, resulting in poor activity .

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